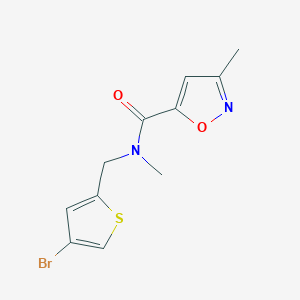
n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylisoxazole-5-carboxamide is an organic compound that features a bromothiophene moiety attached to an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylisoxazole-5-carboxamide typically involves the following steps:
Formation of the Bromothiophene Intermediate: The starting material, 4-bromothiophene, is synthesized through bromination of thiophene using bromine in the presence of a catalyst.
Coupling Reaction: The bromothiophene intermediate is then coupled with an isoxazole derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a suitable solvent like toluene or dimethylformamide.
Amidation: The final step involves the amidation of the coupled product with a suitable amine, such as dimethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like acetic acid or water; temperatures ranging from room temperature to 80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran or ethanol; temperatures ranging from 0°C to room temperature.
Substitution: Sodium methoxide, potassium tert-butoxide; solvents like dimethyl sulfoxide or ethanol; temperatures ranging from 0°C to 50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylisoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylisoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, in the context of its anticancer properties, the compound may inhibit the activity of certain kinases involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-((4-Bromophenyl)methyl)-n,3-dimethylisoxazole-5-carboxamide
- n-((4-Chlorothiophen-2-yl)methyl)-n,3-dimethylisoxazole-5-carboxamide
- n-((4-Methylthiophen-2-yl)methyl)-n,3-dimethylisoxazole-5-carboxamide
Uniqueness
n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylisoxazole-5-carboxamide is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for various applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C11H11BrN2O2S |
|---|---|
Poids moléculaire |
315.19 g/mol |
Nom IUPAC |
N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C11H11BrN2O2S/c1-7-3-10(16-13-7)11(15)14(2)5-9-4-8(12)6-17-9/h3-4,6H,5H2,1-2H3 |
Clé InChI |
PGUBTTWCEFXLTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C(=O)N(C)CC2=CC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


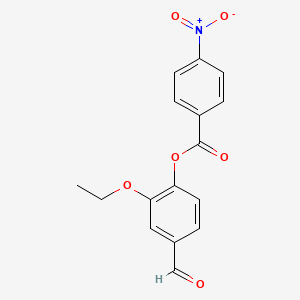
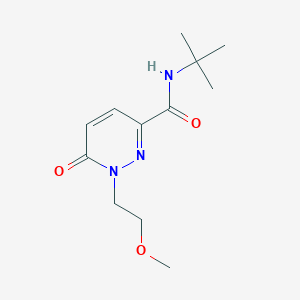
![4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B14891207.png)
![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)
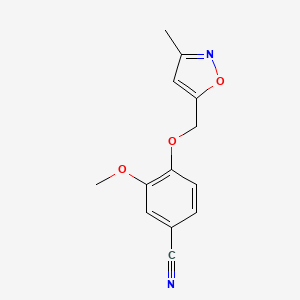
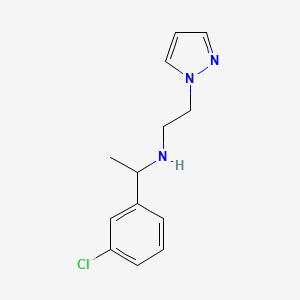
![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)
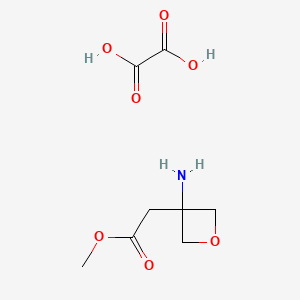

![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)




